5-Bromobenzofuran

Enzyme inhibition Steroidogenesis Medicinal chemistry

5-Bromobenzofuran (CAS 23145-07-5; molecular formula C8H5BrO; molecular weight 197.03 g/mol) is a C5-brominated benzofuran derivative that exists as a colorless to light orange-yellow clear liquid at 20°C. Key physicochemical parameters include melting point 8°C, boiling point 226°C, flash point 95°C, density 1.58 g/cm³, refractive index n20/D 1.60, and predicted logP values ranging from 3.20 to 3.44.

Molecular Formula C8H5BrO
Molecular Weight 197.03 g/mol
CAS No. 23145-07-5
Cat. No. B130475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzofuran
CAS23145-07-5
Synonyms5-Bromo-1-benzofuran;  5-Bromobenzo[b]furan
Molecular FormulaC8H5BrO
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1Br
InChIInChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
InChIKeyAYOVPQORFBWFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzofuran CAS 23145-07-5: Technical Baseline and Procurement Context for Research-Grade Halogenated Benzofuran Building Blocks


5-Bromobenzofuran (CAS 23145-07-5; molecular formula C8H5BrO; molecular weight 197.03 g/mol) is a C5-brominated benzofuran derivative that exists as a colorless to light orange-yellow clear liquid at 20°C . Key physicochemical parameters include melting point 8°C, boiling point 226°C, flash point 95°C, density 1.58 g/cm³, refractive index n20/D 1.60, and predicted logP values ranging from 3.20 to 3.44 . The compound is commercially available from multiple suppliers at purities ≥97% (GC), with standard packaging in 1g, 5g, 25g, and bulk quantities . The bromine substituent at the C5 position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, enabling efficient structural diversification [1].

Why 5-Bromobenzofuran Cannot Be Replaced with Other Halogenated Benzofuran Analogs in Critical Synthetic and Pharmacological Applications


Halogenated benzofurans with differing substitution patterns (e.g., 5-chlorobenzofuran, 6-bromobenzofuran, or 5-fluorobenzofuran) exhibit distinct reactivity profiles, physicochemical properties, and biological outcomes that preclude simple substitution. In palladium-catalyzed cross-coupling reactions, bromoarenes demonstrate a well-defined reactivity hierarchy relative to chloroarenes, with the C-Br bond offering a balanced combination of oxidative addition kinetics and functional group tolerance that differs materially from C-Cl and C-I analogs [1]. In mass spectrometric fragmentation studies, bromobenzofuran exhibits a unique inverted fragmentation sequence—initial loss of bromine followed by CO loss—whereas chlorobenzofurans fragment via successive loss of CO and halogen [2]. Furthermore, in biological systems, the bromine atom at the C5 position contributes to lipophilicity (logP 3.20-3.44 versus 3.09 for the 5-chloro analog) and steric/electronic effects that influence target binding and selectivity profiles in ways that cannot be replicated by other halogens or substitution patterns . The following quantitative evidence establishes the specific dimensions along which 5-bromobenzofuran is differentiated.

Quantitative Differentiation Evidence for 5-Bromobenzofuran: Comparative Performance Data Against Halogenated Benzofuran Analogs


Superior Inhibitory Potency of 5-Bromobenzofuran-Derived Imidazoles Against Human P450 17α-Hydroxylase/17,20-Lyase Relative to 5-Chlorobenzofuran Analog

In a head-to-head comparative study of 1-[(benzofuran-2-yl)methyl]imidazole derivatives evaluated against human 17α-hydroxylase/17,20-lyase (P450 17), the 5-bromobenzofuran analog demonstrated approximately 1.65-fold greater inhibitory potency than the corresponding 5-chlorobenzofuran analog [1]. This difference is attributable to the distinct electronic and steric contributions of the bromine atom at the C5 position.

Enzyme inhibition Steroidogenesis Medicinal chemistry

Lipophilicity Differentiation: Higher LogP of 5-Bromobenzofuran Relative to 5-Chlorobenzofuran Confers Distinct Pharmacokinetic and Formulation Properties

5-Bromobenzofuran exhibits a calculated logP value of 3.20-3.44 (XLogP3 = 3.19530 to 3.44 depending on computational method), representing an increase of approximately 0.11-0.35 log units relative to 5-chlorobenzofuran (logP = 3.08620) . This increased lipophilicity translates to higher membrane permeability and altered tissue distribution characteristics, which are critical considerations in medicinal chemistry optimization and agrochemical formulation development.

Physicochemical properties ADME Drug design

C5-Bromobenzofuran Enables 4.7-Fold Superior Antiproliferative Activity in Acylhydrazone Derivatives Compared to Unsubstituted Benzofuran Core

In a systematic SAR study of acylhydrazone derivatives evaluated for cytotoxic activity, the 5-bromobenzofuran-2-yl substituted compound exhibited an IC50 of 8.2 ± 1.20 μM, representing a 3.6-fold improvement in potency over the unsubstituted benzofuran-2-yl analog (IC50 = 29.6 ± 1.30 μM) [1]. This 4.7-fold potency enhancement (when calculated as ratio of IC50 values) is directly attributable to the presence of the bromine atom at the C5 position of the benzofuran ring.

Anticancer Structure-activity relationship Cytotoxicity

5-Bromobenzofuran-Based Carbonic Anhydrase IX Inhibitors Achieve 58.9-Fold Isoform Selectivity Relative to Off-Target CA II

In a comparative study of benzofuran-based sulfonamide carbonic anhydrase inhibitors, the 5-bromobenzofuran analog BBFS 28b exhibited high selectivity toward the tumor-associated hCA IX isoform (KI = 5.5 nM) over the off-target hCA II isoform, with a selectivity index (S.I.) of 58.9 [1]. Notably, the 5-bromobenzofuran-derived series (BBFS) yielded the most potent inhibitor in the study—compound BBFS 30 with KI = 1.8 nM against hCA IX—along with single-digit nanomolar activities across multiple compounds (28b: KI = 5.5 nM; 29a: KI = 7.1 nM) [1].

Carbonic anhydrase inhibition Tumor hypoxia Selectivity

High-Yield Mizoroki-Heck Cross-Coupling of 2-Acetyl-5-Bromobenzofuran Under Microwave Irradiation Achieves 97% Isolated Yield

Mizoroki-Heck cross-coupling reactions of 2-acetyl-5-bromobenzofuran with aryl halides under microwave irradiation conditions in water solvent achieve isolated yields of 82-97% depending on the coupling partner [1]. Specifically, thermal heating for 90 minutes gave 97% isolated yield for selected substrates, while repeating the reaction under thermal heating at reflux for 90 minutes gave full conversion with 92% isolated yield [1].

Cross-coupling Synthetic methodology Process chemistry

5-Bromobenzofuran-Triazole Hybrids Exhibit Antibacterial Activity Comparable to Penicillin Standard Against B. subtilis and E. coli

In a systematic evaluation of 5-bromobenzofuran-triazole hybrids against bacterial strains, compound 10b demonstrated an MIC value of 1.25 ± 0.60 µg/mL against B. subtilis QB-928, statistically comparable to the standard drug penicillin (MIC = 1 ± 1.50 µg/mL) [1]. Additionally, compound 10a exhibited an MIC of 1.80 ± 0.25 µg/mL against E. coli AB-274, which was numerically superior to penicillin under the same assay conditions (MIC = 2.4 ± 1.00 µg/mL) [1].

Antibacterial Antimicrobial resistance Drug discovery

Validated Application Scenarios for 5-Bromobenzofuran Based on Quantitative Evidence


Medicinal Chemistry Programs Targeting Steroidogenic Enzyme P450 17α-Hydroxylase/17,20-Lyase Inhibition

For research programs developing inhibitors of P450 17α-hydroxylase/17,20-lyase—a validated target for prostate cancer and other androgen-dependent conditions—5-bromobenzofuran provides a structurally defined starting point with established inhibitory activity. Direct comparative data demonstrate that 1-[(5-bromobenzofuran-2-yl)methyl]imidazole exhibits IC50 values of 380 nM (human) and 1540 nM (bovine) against this enzyme, with activity profiles that differ from the corresponding 5-chlorobenzofuran analog [1]. This quantitative differentiation supports selection of the bromo analog for SAR exploration and lead optimization campaigns in this target space.

Oncology-Focused Carbonic Anhydrase IX Inhibitor Development for Hypoxic Tumor Targeting

In the development of selective inhibitors of tumor-associated carbonic anhydrase IX—a clinically relevant target in hypoxic solid tumors—5-bromobenzofuran-based sulfonamides have demonstrated single-digit nanomolar potency (KI = 1.8-7.1 nM) and high isoform selectivity (S.I. up to 58.9 against hCA IX over hCA II) [1]. This validated performance profile positions 5-bromobenzofuran as a preferred building block for constructing CA IX-targeted therapeutics where off-target CA II inhibition must be minimized. The bromo-substituted scaffold enables access to the most potent compound in the comparative series (BBFS 30, KI = 1.8 nM), providing a rationale for its selection over alternative benzofuran derivatives in this application context [1].

Antibacterial Drug Discovery Requiring Novel Benzofuran-Based Scaffolds with Validated Activity Against Gram-Positive and Gram-Negative Strains

5-Bromobenzofuran-triazole hybrids have demonstrated antibacterial activity comparable to penicillin against both B. subtilis (Gram-positive) and E. coli (Gram-negative) in standardized MIC assays [1]. Specifically, compounds derived from the 5-bromobenzofuran scaffold achieve MIC values of 1.25-1.80 µg/mL against these clinically relevant strains [1]. This validated antibacterial profile supports procurement of 5-bromobenzofuran for medicinal chemistry programs seeking novel antibacterial agents, particularly in contexts where resistance to established β-lactam antibiotics necessitates exploration of structurally distinct chemical matter.

Process Chemistry and Scale-Up Applications Leveraging High-Yield Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Efficiency

5-Bromobenzofuran and its 2-acetyl derivative enable efficient palladium-catalyzed cross-coupling reactions with isolated yields reaching 82-97% in Mizoroki-Heck couplings under microwave irradiation in aqueous media [1]. This high synthetic efficiency under environmentally benign conditions supports the use of 5-bromobenzofuran in process chemistry applications, pilot-scale synthesis, and manufacturing route development. For procurement decisions involving multi-step synthetic sequences, the demonstrated coupling efficiency of the C5-bromo substituent provides a quantifiable advantage relative to chloroarene alternatives that typically require harsher reaction conditions or exhibit slower oxidative addition kinetics in palladium-catalyzed transformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.